2-Ethylbutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

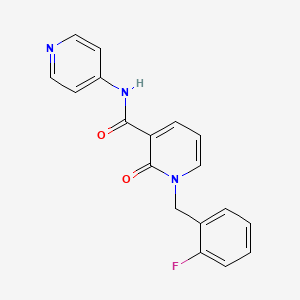

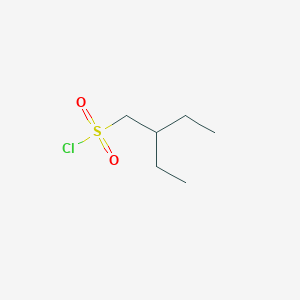

“2-Ethylbutane-1-sulfonyl chloride” is a chemical compound with the formula C6H13ClO2S . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “2-Ethylbutane-1-sulfonyl chloride”, can be achieved through chlorosulfonation . This process involves the reaction of an alkyl isothiourea salt with a chlorinating agent, resulting in the formation of the sulfonyl chloride . The procedure is environmentally friendly and uses readily accessible reagents .

Molecular Structure Analysis

The molecular structure of “2-Ethylbutane-1-sulfonyl chloride” consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact linear structure formula is not provided .

Chemical Reactions Analysis

Sulfonyl chlorides, including “2-Ethylbutane-1-sulfonyl chloride”, are known to undergo various chemical reactions. They are particularly known for their role in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking a carbon atom to form a cationic intermediate .

Applications De Recherche Scientifique

Potential CETP Inhibitors

2-Ethylbutane-1-sulfonyl chloride can be used in the synthesis of sulfonic acid ester and benzenesulfonamide derivatives, which have potential as CETP (Cholesteryl Ester Transfer Protein) inhibitors . CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between HDL (High-Density Lipoprotein) and LDL (Low-Density Lipoprotein). Inhibiting CETP could increase HDL cholesterol concentration, which is inversely related to the incidence of coronary artery disease (CAD) .

Synthesis of Sulfones

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . 2-Ethylbutane-1-sulfonyl chloride could potentially be used in the synthesis of sulfones.

Development of Novel Therapies

The development of novel therapies that attempt to exploit the atheroprotective functions of HDL is a major goal . 2-Ethylbutane-1-sulfonyl chloride, as a component in the synthesis of potential CETP inhibitors, could contribute to this development.

Treatment of Dyslipidemia

Dyslipidemia, a major risk factor for cardiovascular disease, represents a multifactorial disease. Current antidyslipidemic medicines focus on either lowering LDL cholesterol or raising HDL cholesterol . As a potential CETP inhibitor, 2-Ethylbutane-1-sulfonyl chloride could be useful in treating dyslipidemia and related disorders.

Research in Medicinal Chemistry

Given its potential applications in the synthesis of CETP inhibitors and treatment of dyslipidemia, 2-Ethylbutane-1-sulfonyl chloride could be a valuable compound in medicinal chemistry research .

Construction of Biological Active Molecules

Sulfones, which can potentially be synthesized from 2-Ethylbutane-1-sulfonyl chloride, are important building blocks in the construction of biological active molecules . This makes 2-Ethylbutane-1-sulfonyl chloride a valuable compound in the field of biochemistry and molecular biology.

Mécanisme D'action

The mechanism of action for sulfonyl chlorides in electrophilic aromatic substitution reactions involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

The safety data sheet for sulfonyl chlorides, which would include “2-Ethylbutane-1-sulfonyl chloride”, indicates that they are hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and can be fatal if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective clothing and equipment, and handling under inert gas .

Propriétés

IUPAC Name |

2-ethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECMZAFVLJVACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbutane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)